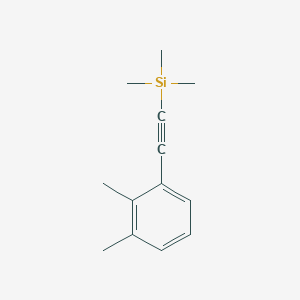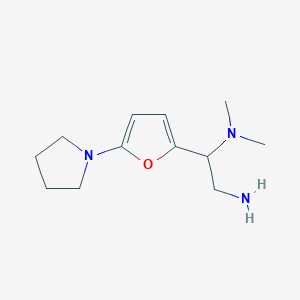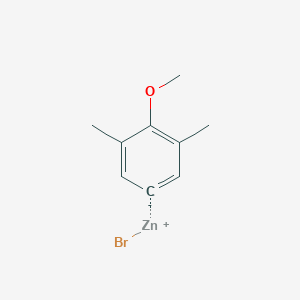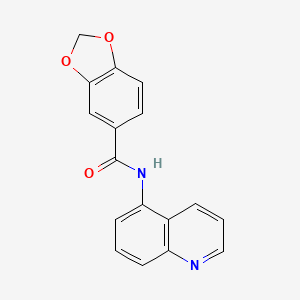
N-(quinolin-5-yl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(quinolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound consists of a quinoline moiety attached to a benzo[d][1,3]dioxole ring through a carboxamide linkage, making it a versatile molecule for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(quinolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Attachment of the quinoline moiety: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to link the quinoline ring to the benzo[d][1,3]dioxole core.
Formation of the carboxamide linkage: This can be accomplished through the reaction of the amine group on the quinoline ring with a carboxylic acid derivative on the benzo[d][1,3]dioxole ring, typically using coupling reagents like EDC or DCC
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: N-(quinolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides or benzo[d][1,3]dioxole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products:
Oxidation: Quinoline N-oxides, benzo[d][1,3]dioxole derivatives.
Reduction: Amines, reduced quinoline derivatives.
Substitution: Functionalized quinoline and benzo[d][1,3]dioxole derivatives
Applications De Recherche Scientifique
N-(quinolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties
Mécanisme D'action
The mechanism of action of N-(quinolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide varies depending on its application:
Anticancer Activity: The compound may exert its effects by interacting with DNA or proteins involved in cell division, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity: It may disrupt microbial cell membranes or inhibit key enzymes required for microbial growth.
Molecular Targets and Pathways: Potential targets include DNA, tubulin, and various enzymes involved in cellular metabolism and signaling pathways
Comparaison Avec Des Composés Similaires
- N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
Comparison:
- Structural Differences: While these compounds share the benzo[d][1,3]dioxole core, they differ in the attached functional groups and heteroaryl moieties, leading to variations in their chemical and biological properties.
- Unique Features: N-(quinolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the presence of the quinoline moiety, which imparts distinct electronic and steric properties, potentially enhancing its biological activity and specificity .
Propriétés
Formule moléculaire |
C17H12N2O3 |
|---|---|
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
N-quinolin-5-yl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C17H12N2O3/c20-17(11-6-7-15-16(9-11)22-10-21-15)19-14-5-1-4-13-12(14)3-2-8-18-13/h1-9H,10H2,(H,19,20) |
Clé InChI |
DPTXIEMWRGUUHT-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


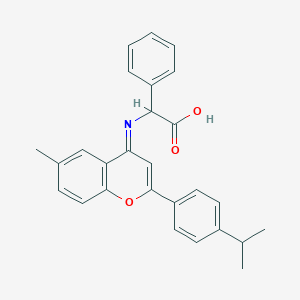
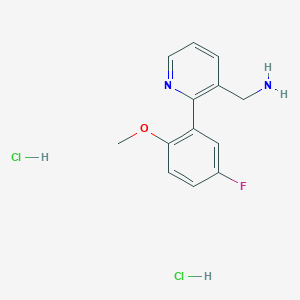
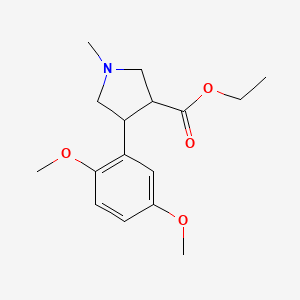
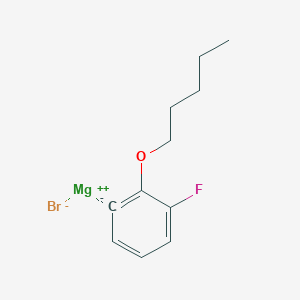
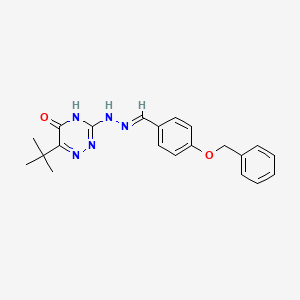
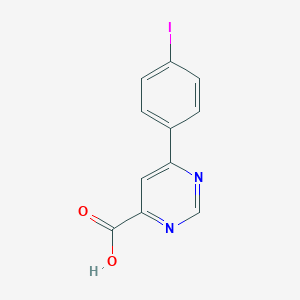
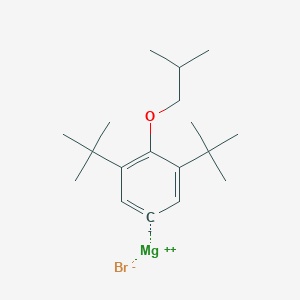
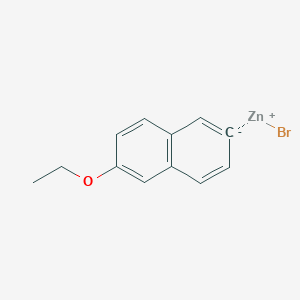

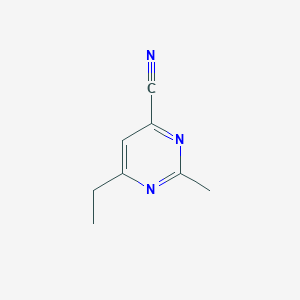
![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14878826.png)
